An In-depth Technical Guide to the Synthesis and Purification of ICG-Amine
An In-depth Technical Guide to the Synthesis and Purification of ICG-Amine
For researchers, scientists, and professionals in drug development, the functionalization of indocyanine green (ICG) is a critical step in creating targeted near-infrared (NIR) imaging agents and therapeutic conjugates. This guide provides a detailed protocol for the synthesis of ICG-amine from a commercially available precursor, ICG-carboxylic acid, through a robust amide bond formation reaction. The protocol also covers the purification and characterization of the final product.
Core Concepts: From Carboxyl to Amine
The synthesis of ICG-amine from ICG-carboxylic acid is primarily achieved through a carbodiimide-mediated coupling reaction. This common and effective method activates the carboxylic acid group, making it susceptible to nucleophilic attack by a primary amine. To enhance efficiency and minimize side reactions, N-hydroxysuccinimide (NHS) is often used to form a more stable amine-reactive intermediate.
The overall reaction scheme involves two main steps:
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Activation of ICG-Carboxylic Acid: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group of ICG to form a highly reactive O-acylisourea intermediate.
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Amine Coupling: This intermediate can directly react with a primary amine. However, to improve yield and stability, NHS is added to convert the O-acylisourea into a semi-stable NHS ester. This ester then readily reacts with the primary amine of a diamine linker (e.g., ethylenediamine) to form a stable amide bond, yielding ICG-amine.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| ICG-Carboxylic Acid | ≥95% | Various |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Sigma-Aldrich |
| N-Hydroxysuccinimide (NHS) | ≥98% | Sigma-Aldrich |
| Ethylenediamine | ≥99% | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| 0.1 M MES Buffer (pH 6.0) | Molecular Biology Grade | Boston BioProducts |
| 0.1 M Sodium Bicarbonate Buffer (pH 8.3) | Molecular Biology Grade | Boston BioProducts |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich |
| Sephadex G-25 or equivalent | --- | Cytiva |
Synthesis of ICG-Amine
This protocol is based on standard EDC/NHS coupling chemistry, adapted for small molecule synthesis in an organic solvent. An excess of a diamine is used to favor the mono-substitution on the linker.
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Preparation of Reactants:
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Dissolve ICG-carboxylic acid in anhydrous DMF to a final concentration of 10 mg/mL.
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Prepare a 100 mg/mL solution of EDC in 0.1 M MES buffer (pH 6.0).
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Prepare a 100 mg/mL solution of NHS in 0.1 M MES buffer (pH 6.0).
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Prepare a 1 M solution of ethylenediamine in anhydrous DMF.
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Activation of ICG-Carboxylic Acid:
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In a light-protected reaction vessel, add the ICG-carboxylic acid solution.
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To this solution, add 1.5 molar equivalents of the EDC solution and 2.0 molar equivalents of the NHS solution.
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Allow the activation reaction to proceed for 1 hour at room temperature with gentle stirring. The solution should be protected from light to prevent photobleaching of the ICG.
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Amine Coupling Reaction:
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Add 10 molar equivalents of the ethylenediamine solution to the activated ICG-NHS ester solution. The large excess of the diamine minimizes the formation of ICG-dimers.
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Adjust the pH of the reaction mixture to approximately 8.3 by adding 0.1 M sodium bicarbonate buffer.
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Let the reaction proceed for at least 4 hours at room temperature, or overnight at 4°C, with continuous stirring and protection from light.
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Quenching the Reaction (Optional):
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To quench any unreacted NHS esters, 20-50 mM of Tris or glycine buffer can be added and stirred for 15-30 minutes.
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Purification of ICG-Amine
Purification is a critical step to remove unreacted starting materials, coupling reagents, and byproducts. A two-step purification process involving precipitation followed by chromatography is recommended.
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Precipitation:
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Transfer the reaction mixture to a larger centrifuge tube.
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Add 5-10 volumes of cold diethyl ether to precipitate the ICG-amine.
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Vortex the mixture and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes.
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Carefully decant the supernatant.
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Wash the pellet with cold diethyl ether two more times to remove residual DMF and unreacted reagents.
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Dry the resulting dark green solid under vacuum.
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High-Performance Liquid Chromatography (HPLC):
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Dissolve the dried crude product in a minimal amount of the HPLC mobile phase (e.g., 50:50 ACN:Water with 0.1% TFA).
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Purify the ICG-amine using a reverse-phase C18 column.
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A typical gradient could be from 20% to 80% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
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Monitor the elution at the absorbance maximum of ICG (around 780 nm).
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Collect the fractions corresponding to the main product peak.
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Lyophilize the collected fractions to obtain the purified ICG-amine as a dark green powder.
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Characterization of ICG-Amine
The purified product should be characterized to confirm its identity and purity.
| Characterization Method | Expected Outcome |
| Mass Spectrometry (MS) | The observed mass should correspond to the calculated molecular weight of ICG-amine.[1] |
| UV-Vis Spectroscopy | The absorbance spectrum in a suitable solvent (e.g., DMSO or water) should show the characteristic peak of ICG around 780-790 nm.[1] |
| Fluorescence Spectroscopy | The emission spectrum, when excited at ~780 nm, should show a maximum around 810-820 nm.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can be used to confirm the presence of the amine linker and the overall structure. |
| HPLC Analysis | An analytical HPLC run of the purified product should show a single major peak, indicating high purity. |
Data Presentation
Table 1: Physicochemical Properties of ICG Derivatives
| Compound | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Solubility |
| ICG | 774.96 | ~780 | ~810 | ~200,000 | Water, DMSO |
| ICG-Carboxylic Acid | ~873.08 | ~785 | ~812 | Not widely reported | DMSO, DMF |
| ICG-Amine | ~915.18 | ~788 | ~815 | ~230,000 | Water, DMSO, DMF |
Note: Exact spectral properties can vary depending on the solvent and conjugation state.[1]
Visualizations
